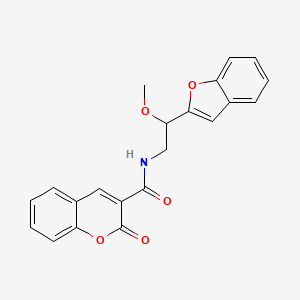

![molecular formula C13H12N4O2S B2475561 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 537668-08-9](/img/structure/B2475561.png)

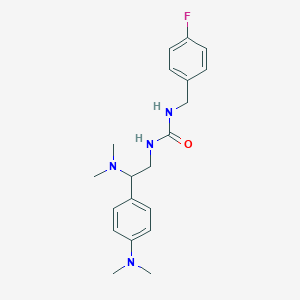

2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide” is a chemical compound with the molecular formula C16H13N5O2S2 and an average mass of 371.437 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .科学的研究の応用

Synthesis and Derivative Formation

Synthesis of Pyrimidoindole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates were used to synthesize 5H-pyrimido[5,4-b]indole derivatives, a process that involves reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides (Shestakov et al., 2009).

Formation of N-aryl Acetamide Derivatives : A study explored the synthesis of various N-aryl acetamide derivatives, including those similar to the compound , assessing their antimicrobial properties (Debnath & Ganguly, 2015).

Synthesis of Thiazolopyrimidine and Acetamide Derivatives : Research included the synthesis of compounds like N-(5-methyl-4-oxo-2-substituted phenyl-3Hthiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-)acetamide, which are structurally related to the target compound (Saxena et al., 2011).

Biological and Medicinal Applications

Antitumor Properties : Compounds structurally similar to the target compound have been studied for their antitumor properties, particularly as inhibitors of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) (Gangjee et al., 2005).

Antimicrobial Activities : Certain acetamide derivatives, closely related to the compound , demonstrated promising antibacterial and antifungal activities in studies (Debnath & Ganguly, 2015).

Anxiolytic Effects : In a study exploring derivatives of 2-oxyindolin-3-glyoxylic acid, compounds structurally similar to the target compound showed significant anxiolytic effects in experimental models (Lutsenko et al., 2013).

Molecular Structure and Properties

Crystal Structure Analysis : The crystal structures of compounds like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide were analyzed to understand their conformation and intramolecular interactions (Subasri et al., 2016).

Chemical Structure Elucidation : Research on the synthesis of various related heterocyclic compounds, including pyrimidoindoles, provides insight into the chemical structure and potential reactivity of the compound (Ahmed, 2002).

作用機序

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Compounds with similar structures are generally well absorbed, widely distributed in the body, metabolized by various enzymes, and excreted in the urine and feces .

Result of Action

Compounds with similar structures have been known to exert various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and regulation of gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .

特性

IUPAC Name |

2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-17-12(19)11-10(16-13(17)20-6-9(14)18)7-4-2-3-5-8(7)15-11/h2-5,15H,6H2,1H3,(H2,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZONKXDIDEOPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene](/img/structure/B2475481.png)

![5-chloro-6-[(E)-cyano-(3-methyl-1H-benzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2475486.png)

![1-Oxa-9-azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2475493.png)

![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2475494.png)

![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2475495.png)